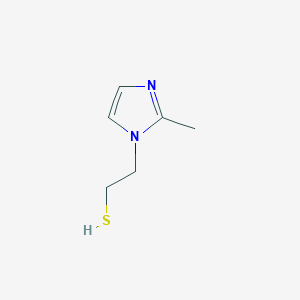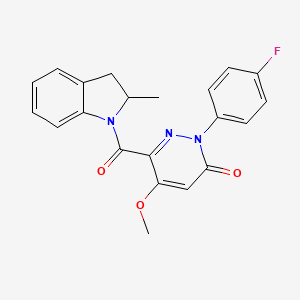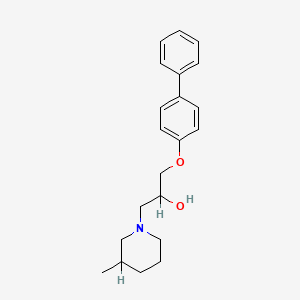
1-(3-Methylpiperidyl)-3-(4-phenylphenoxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylpiperidyl)-3-(4-phenylphenoxy)propan-2-ol, also known as MPPP, is a synthetic compound that has been widely studied for its potential pharmacological properties. MPPP belongs to the class of compounds known as beta-adrenergic agonists, which are compounds that activate beta-adrenergic receptors in the body.
Mechanism of Action
1-(3-Methylpiperidyl)-3-(4-phenylphenoxy)propan-2-ol acts as a beta-adrenergic agonist by binding to and activating beta-adrenergic receptors in the body. This leads to the activation of intracellular signaling pathways, which ultimately result in the physiological effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including increased heart rate, increased cardiac output, increased blood pressure, and relaxation of smooth muscle in the lungs. These effects are mediated by the activation of beta-adrenergic receptors in the body.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3-Methylpiperidyl)-3-(4-phenylphenoxy)propan-2-ol in lab experiments is its well-characterized mechanism of action, which allows for precise control of the physiological effects. However, one limitation is that this compound has a relatively short half-life, which may make it difficult to maintain a consistent level of drug exposure over a prolonged period of time.
Future Directions
There are a number of potential future directions for research on 1-(3-Methylpiperidyl)-3-(4-phenylphenoxy)propan-2-ol. One area of interest is the development of more selective beta-adrenergic agonists that target specific subtypes of beta-adrenergic receptors. Another area of interest is the use of this compound in the treatment of other conditions, such as asthma or chronic obstructive pulmonary disease. Additionally, further research is needed to better understand the long-term effects of this compound on cardiovascular and respiratory function.
Synthesis Methods
1-(3-Methylpiperidyl)-3-(4-phenylphenoxy)propan-2-ol is synthesized by the reaction of 3-methylpiperidine with 4-phenylphenoxypropanol in the presence of a strong acid catalyst. The resulting product is then purified by recrystallization to obtain a white crystalline powder.
Scientific Research Applications
1-(3-Methylpiperidyl)-3-(4-phenylphenoxy)propan-2-ol has been studied for its potential use as a bronchodilator, as it has been shown to activate beta-adrenergic receptors in the lungs, leading to relaxation of the smooth muscle and increased airflow. It has also been studied for its potential use in the treatment of heart failure, as it has been shown to increase cardiac output by activating beta-adrenergic receptors in the heart.
Properties
IUPAC Name |
1-(3-methylpiperidin-1-yl)-3-(4-phenylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c1-17-6-5-13-22(14-17)15-20(23)16-24-21-11-9-19(10-12-21)18-7-3-2-4-8-18/h2-4,7-12,17,20,23H,5-6,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSJKFDKTGKSBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49672638 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[[2-[4-[(Dimethylamino)methyl]phenyl]phenyl]methyl]prop-2-enamide](/img/structure/B2956408.png)
![[2-(2,4-Difluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2956409.png)
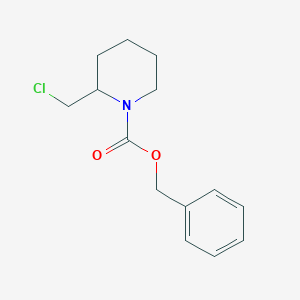
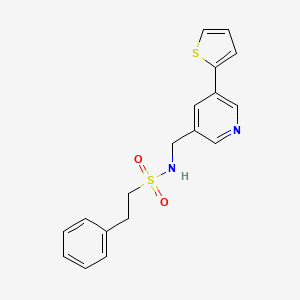
![N-(4-acetylphenyl)-2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2956415.png)
![N-[1-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]propyl]-2-chloropropanamide](/img/structure/B2956416.png)
![3-Methyl-7-(2-methylpropyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2956420.png)
![rac-{1-methyl-3-[(2R,5R)-5-methyloxolan-2-yl]-1H-pyrazol-4-yl}methanol, cis](/img/structure/B2956421.png)
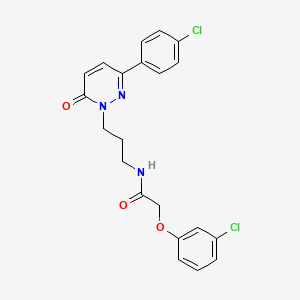
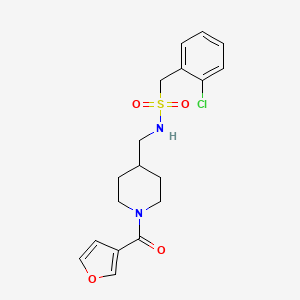
![1-[(2-chloropyridin-3-yl)sulfonyl]-N-(3,5-difluoropyridin-2-yl)-N-methylpiperidine-4-carboxamide](/img/structure/B2956424.png)
![5-bromo-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide](/img/structure/B2956426.png)
